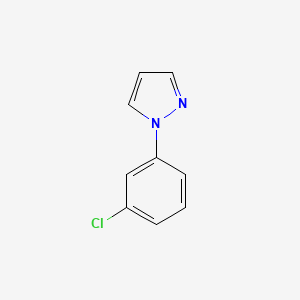

1-(3-Chlorophenyl)pyrazole

CAS No.: 57211-65-1

Cat. No.: VC7918533

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57211-65-1 |

|---|---|

| Molecular Formula | C9H7ClN2 |

| Molecular Weight | 178.62 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)pyrazole |

| Standard InChI | InChI=1S/C9H7ClN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H |

| Standard InChI Key | UKTWBTORFIIARB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)N2C=CC=N2 |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C=CC=N2 |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

1-(3-Chlorophenyl)pyrazole consists of a five-membered pyrazole ring (C₃H₃N₂) fused to a 3-chlorophenyl group. The chlorine atom at the meta position of the benzene ring influences the compound’s electronic properties, enhancing its reactivity in substitution reactions. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Physical State | Liquid |

| Appearance | Yellow to pale yellow oil |

| Storage Conditions | 20–22°C in a sealed container |

The compound’s liquid state at room temperature suggests relatively weak intermolecular forces, consistent with its non-polar aromatic structure .

Spectroscopic and Analytical Data

While detailed spectroscopic data (e.g., NMR, IR) for 1-(3-Chlorophenyl)pyrazole is limited in publicly available literature, analogous pyrazole derivatives exhibit characteristic absorption bands in IR spectra corresponding to C-N stretching (~1,550 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra of similar compounds typically show aromatic proton resonances in the δ 6.7–7.9 ppm range and carbon signals for the pyrazole ring between δ 140–160 ppm .

Synthesis and Manufacturing

Traditional Synthesis Methods

Conventional synthesis routes for pyrazole derivatives often involve cyclocondensation reactions. For 1-(3-Chlorophenyl)pyrazole, a standard approach includes:

-

Hydrazine Cyclization: Reacting 3-chlorophenylhydrazine with a 1,3-diketone precursor under acidic conditions.

-

Reflux Conditions: Heating the reaction mixture under reflux for several hours to facilitate ring closure .

These methods, while effective, suffer from long reaction times (6–12 hours) and moderate yields (60–75%) .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior synthetic strategy, reducing reaction times from hours to minutes. A reported protocol involves:

-

Reactants: β-Diketone derivatives and 3-chlorophenylhydrazine hydrochloride.

-

Conditions: Irradiation at 600 W for 3 minutes in a household microwave oven.

-

Yield: 86% with a melting point of 214°C for the crystalline product .

This method enhances reaction efficiency by leveraging microwave-induced dipole polarization, which accelerates molecular collisions and energy transfer .

Comparative Analysis of Synthesis Methods

| Parameter | Traditional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–12 hours | 3 minutes |

| Yield | 60–75% | 86% |

| Energy Consumption | High | Low |

| Byproduct Formation | Moderate | Minimal |

Applications in Scientific Research

Pharmaceutical Intermediates

Pyrazole derivatives are pivotal in drug discovery due to their bioisosteric compatibility with imidazole and other heterocycles. Although direct studies on 1-(3-Chlorophenyl)pyrazole’s biological activity are scarce, structurally related compounds exhibit:

-

Anticancer Properties: Pyrazole analogs inhibit kinase enzymes (e.g., JAK2, EGFR) involved in tumor proliferation.

-

Antimicrobial Activity: Chlorinated pyrazoles demonstrate efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL.

Materials Science

The compound’s aromatic and electron-deficient structure makes it a candidate for:

-

Coordination Chemistry: As a ligand for transition metal complexes (e.g., Cu(II), Pd(II)) used in catalysis .

-

Polymer Additives: Enhancing thermal stability in polyurethanes and epoxy resins .

Future Research Directions

Biological Activity Profiling

Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacological potential. Priority areas include:

-

Kinase Inhibition Assays: Screening against cancer-related protein kinases.

-

Antimicrobial Screening: Testing against multidrug-resistant bacterial strains.

Green Chemistry Applications

Exploring solvent-free microwave synthesis and biocatalytic routes could further optimize production sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume